Triethylammonium sulfite

Description

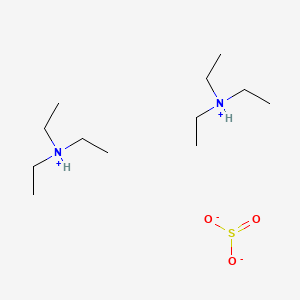

Triethylammonium (B8662869) sulfite (B76179) is an ionic compound that has garnered interest within specific sectors of chemical research and industry. Formed from the reaction of the tertiary amine, triethylamine (B128534), with sulfurous acid, this compound is part of the broader class of amine-sulfur compounds. Its properties and reactivity are a function of both the triethylammonium cation and the sulfite anion.

Properties

Molecular Formula |

C12H32N2O3S |

|---|---|

Molecular Weight |

284.46 g/mol |

IUPAC Name |

triethylazanium;sulfite |

InChI |

InChI=1S/2C6H15N.H2O3S/c2*1-4-7(5-2)6-3;1-4(2)3/h2*4-6H2,1-3H3;(H2,1,2,3) |

InChI Key |

FDCPZJRFIPCMOL-UHFFFAOYSA-N |

Canonical SMILES |

CC[NH+](CC)CC.CC[NH+](CC)CC.[O-]S(=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Preparation Pathways of Triethylammonium Sulfite

Direct Synthesis Routes from Elemental and Simple Precursors

The most straightforward and atom-economical method for preparing triethylammonium (B8662869) sulfite (B76179) is the direct acid-base neutralization reaction. This involves reacting triethylamine (B128534), a readily available and inexpensive base, with sulfurous acid. In practice, sulfurous acid (H₂SO₃) is unstable and exists in equilibrium with its anhydride (B1165640), sulfur dioxide (SO₂), in aqueous solution. Therefore, the synthesis is typically achieved by bubbling sulfur dioxide gas through an aqueous solution of triethylamine.

The reaction proceeds as follows:

2(CH₃CH₂)₃N + H₂O + SO₂ → [(CH₃CH₂)₃NH]₂SO₃

This method is analogous to the well-established, high-yield synthesis of triethylammonium hydrogen sulfate (B86663) from triethylamine and sulfuric acid, which is often prepared by the simple addition of the acid to the amine. tandfonline.comresearchgate.netmatec-conferences.org

To maximize the yield and purity of triethylammonium sulfite, several reaction parameters must be carefully controlled. Key variables include stoichiometry, temperature, reaction time, and concentration.

Stoichiometry: A precise 2:1 molar ratio of triethylamine to sulfur dioxide is theoretically required. An excess of the amine could complicate purification, while an excess of sulfur dioxide could lead to the formation of the bisulfite salt.

Temperature: Acid-base neutralization reactions are typically exothermic. Controlling the temperature, for instance, by cooling the reaction vessel in an ice bath during the addition of sulfur dioxide, is crucial to prevent side reactions and potential degradation of the product.

Concentration: The concentration of triethylamine in the aqueous solution can influence the reaction rate and the ease of product crystallization or isolation upon completion.

The optimization process can be systematically studied by varying these parameters, as illustrated in the hypothetical data table below.

| Entry | Molar Ratio (Amine:SO₂) | Temperature (°C) | Concentration (M) | Reaction Time (h) | Yield (%) |

| 1 | 2.0:1.0 | 0-5 | 1.0 | 2 | 95 |

| 2 | 2.2:1.0 | 0-5 | 1.0 | 2 | 94 (impure) |

| 3 | 2.0:1.0 | 25 | 1.0 | 2 | 88 |

| 4 | 2.0:1.0 | 0-5 | 0.5 | 4 | 92 |

This table is illustrative and based on general principles of chemical synthesis optimization.

The choice of solvent is critical for reaction efficiency, product isolation, and environmental impact. For the synthesis of this compound, water is an excellent choice as it is inexpensive, non-toxic, and readily dissolves the triethylamine reactant and the resulting ionic salt. The product can then be isolated by removal of water under reduced pressure.

Drawing parallels from the synthesis of related ionic liquids like triethylammonium hydrogen sulfate, a solvent-free approach is also highly plausible. tandfonline.comacs.org Reacting liquid triethylamine directly with gaseous sulfur dioxide, potentially with vigorous stirring and temperature control, could offer a highly efficient, green alternative that minimizes waste by eliminating the solvent removal step.

Indirect Synthetic Strategies and Multi-step Reaction Sequences

Indirect methods for synthesizing this compound, while potentially more complex, can be useful if direct combination of the precursors is not feasible or if specific intermediates are desired.

One conceptual indirect pathway involves the initial formation of a reactive sulfite intermediate, such as a sulfite ester, followed by a reaction with triethylamine. For instance, cyclic sulfites can be prepared by reacting a vicinal diol (a compound with two adjacent hydroxyl groups) with thionyl chloride (SOCl₂). researchgate.net

While the direct reaction of such a cyclic sulfite with triethylamine to yield this compound is not a standard named reaction, it falls within the general principle of nucleophilic attack by the amine. A more common application of sulfite intermediates is their reaction with nucleophiles to open the ring and form a new product, which is a different synthetic goal. researchgate.net Another approach could involve a salt metathesis reaction, where a more soluble sulfite salt (e.g., sodium sulfite) is reacted with a triethylammonium halide in a suitable solvent, leading to the precipitation of the inorganic halide salt and leaving the desired this compound in solution.

Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on "green" principles, which aim to reduce waste, minimize energy consumption, and use renewable feedstocks. The synthesis of triethylammonium salts often aligns well with these principles. rsc.org

The development of solvent-free synthetic methods is a cornerstone of green chemistry. As noted for the direct synthesis of its sulfate analogue, the reaction between triethylamine and sulfur dioxide can likely be performed without any solvent, a process often referred to as a "neat" reaction. tandfonline.comtheacademic.in This approach offers significant advantages:

High Atom Economy: All reactant atoms are incorporated into the final product, with no byproducts.

Reduced Waste: Eliminates the need for solvent purchase, purification, and disposal.

Energy Efficiency: Avoids the energy-intensive step of solvent removal.

Furthermore, triethylammonium salts themselves are often investigated as reusable catalysts and green solvents for other organic reactions. nih.govtandfonline.com The synthesis of this compound via a direct, solvent-free route is therefore not only an efficient preparation of the compound itself but also the creation of a potentially sustainable chemical product. The direct acid-base neutralization is inherently catalytic-free, further enhancing its green credentials.

Evaluation of Atom Economy and Sustainability Metrics for Production

The production of any chemical compound involves processes that can be evaluated for their efficiency and environmental impact. Green chemistry principles provide a framework for this assessment, utilizing metrics such as atom economy to quantify the sustainability of a synthetic route. This section evaluates the theoretical efficiency of producing this compound.

Theoretical Atom Economy

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.com The calculation is based on the molecular weights of the reactants and the target product, assuming a 100% yield. primescholars.com An ideal reaction, or one with 100% atom economy, incorporates all atoms from the reactants into the final product, generating no waste byproducts. buecher.de

2(C₂H₅)₃N + SO₂ + H₂O → [(C₂H₅)₃NH]₂SO₃

Based on this stoichiometry, the theoretical atom economy can be calculated. It is the ratio of the molecular mass of the desired product (this compound) to the sum of the molecular masses of all reactants. primescholars.com

The table below details the components for calculating the atom economy of this synthesis.

| Component | Chemical Formula | Molar Mass ( g/mol ) | Moles in Reaction | Total Mass (g) |

| Reactants | ||||

| Triethylamine | (C₂H₅)₃N | 101.19 | 2 | 202.38 |

| Sulfur Dioxide | SO₂ | 64.07 | 1 | 64.07 |

| Water | H₂O | 18.02 | 1 | 18.02 |

| Total Reactant Mass | 284.47 | |||

| Product | ||||

| This compound | [(C₂H₅)₃NH]₂SO₃ | 284.47 | 1 | 284.47 |

| Total Product Mass | 284.47 |

Calculation:

Percent Atom Economy = (Mass of Desired Product / Total Mass of Reactants) x 100

Percent Atom Economy = (284.47 / 284.47) x 100 = 100%

This calculation demonstrates that the synthesis of this compound via this pathway is, in theory, a 100% atom-economical addition reaction. All atoms from the reactants are incorporated into the final product, with no atoms being lost as byproducts. Such reactions are highly desirable from a green chemistry perspective as they minimize waste at the most fundamental level. buecher.de

Sustainability Metrics and Research Findings

While atom economy provides a theoretical baseline for efficiency, a comprehensive sustainability assessment requires evaluating other metrics based on real-world process conditions. These metrics include Reaction Mass Efficiency (RME), Process Mass Intensity (PMI), and the E-factor (Environmental Factor), which account for factors like reaction yield, solvent use, separation agents, and energy consumption.

A thorough review of available scientific literature indicates a lack of specific studies detailing the industrial-scale production of this compound and its associated sustainability metrics. Detailed research findings, process data, and interactive data tables for RME, PMI, or E-factor for this compound production are not available. The primary focus in the literature has been on the synthesis and application of the related compound, triethylammonium hydrogen sulfate, which is produced from triethylamine and sulfuric acid. nih.govtandfonline.commatec-conferences.org

The absence of this data for this compound highlights a gap in the current body of chemical process research. A full evaluation of its production sustainability would require experimental data on yields, the mass of solvents used for the reaction and purification, energy inputs for heating or cooling, and the total mass of waste generated throughout the entire process. Without such dedicated studies, a quantitative analysis beyond the theoretical atom economy cannot be provided.

Chemical Reactivity, Transformation Pathways, and Mechanistic Elucidation of Triethylammonium Sulfite

Acid-Base Equilibria and Proton Transfer Dynamics in Solution

The acid-base characteristics of triethylammonium (B8662869) sulfite (B76179) in solution are primarily dictated by the sulfite ion, which acts as a weak base. libretexts.org It undergoes hydrolysis, a reaction with water, to produce a basic solution. This equilibrium can be shifted in acidic conditions, leading to the formation of sulfurous acid and the subsequent evolution of sulfur dioxide gas. libretexts.org The equilibria involved are as follows:

SO₃²⁻(aq) + H₂O(l) ⇌ HSO₃⁻(aq) + OH⁻(aq)

HSO₃⁻(aq) + H₂O(l) ⇌ H₂SO₃(aq) + OH⁻(aq)

H₂SO₃(aq) ⇌ H₂O(l) + SO₂(g) libretexts.org

Proton transfer is a key aspect of these equilibria. In protic ionic liquids, which can be formed from an acid-base reaction, complete ionization and proton transfer are typically ensured by a significant difference in the pKa values of the reacting acid and base. mdpi.com The dynamics of this proton transfer can be complex, involving migrations between different species in the solution. mdpi.com Studies on similar systems, like triethylammonium acetate, have shown that proton transfers can occur between the acid and the amine, leading to the formation of stable ionic pairs. mdpi.com

Oxidation-Reduction Chemistry of the Sulfite Anion in the Triethylammonium Environment

The sulfite anion in triethylammonium sulfite is susceptible to both oxidation and reduction, leading to a variety of transformation products.

Investigation of Oxidative Transformation Pathways

A notable oxidative transformation of this compound involves its reaction with oxygen, which can be catalyzed to form triethylammonium sulfate (B86663). smolecule.com This reaction highlights the role of the triethylammonium cation in facilitating the oxidation of the sulfite anion.

The oxidation of sulfites can also be achieved using stronger oxidizing agents. For instance, permanganate (B83412) ions are known to oxidize sulfite, a reaction that proceeds through short-lived manganate(VI) and manganate(V) intermediates. deepdyve.com In the context of organic synthesis, oxidation reactions like the Swern oxidation utilize a combination of dimethyl sulfoxide (B87167) (DMSO) and an activating agent, often in the presence of a base like triethylamine (B128534), to oxidize alcohols. wikipedia.orgbyjus.com While not a direct oxidation of this compound itself, this demonstrates the involvement of triethylamine in creating the necessary basic conditions for related oxidative processes. The byproducts of such reactions when triethylamine is used include triethylammonium chloride. wikipedia.org

Studies on Reductive Conversions and Product Characterization

Information regarding the specific reductive conversions of this compound is less common in the readily available literature. However, the general principles of sulfite reduction can be considered. The reduction of sulfites can lead to the formation of various sulfur-containing compounds, depending on the reducing agent and reaction conditions.

Nucleophilic and Electrophilic Reactivity Profiles of the Compound

The reactivity of this compound is characterized by the nucleophilic nature of the sulfite anion and the potential for the triethylammonium cation to participate in or influence reactions.

The sulfite anion is a known nucleophile and can participate in various reactions. msu.edu For example, it can react with aldehydes and ketones to form sulfite adducts. smolecule.com The nucleophilicity of sulfur is generally greater than that of oxygen, leading to reactions where sulfur-containing compounds act as potent nucleophiles. msu.edu

Triethylamine itself can act as a nucleophile in certain substitution reactions. mdpi.com However, in the context of this compound, the nitrogen's lone pair is engaged in a bond with a proton, diminishing its nucleophilicity. The sulfite anion, with its lone pairs on the sulfur and oxygen atoms, is the primary nucleophilic species.

Conversely, the sulfur atom in the sulfite anion can also exhibit electrophilic character, particularly after activation. For instance, in reactions involving sulfoxides, activation with an electrophile like triflic anhydride (B1165640) makes the sulfur atom susceptible to nucleophilic attack. acs.orgnih.gov While this applies to sulfoxides, it illustrates the potential for the sulfur atom in related species to act as an electrophile under specific conditions.

Complexation Chemistry with Metal Ions and Organic Substrates

The sulfite anion can act as a ligand, forming complexes with metal ions. numberanalytics.com The solubility of most sulfites is limited, with the exception of those with alkali metal cations and the ammonium (B1175870) ion. libretexts.org However, all sulfites tend to dissolve in acidic solutions due to the basic nature of the sulfite ion. libretexts.org

In the context of organic substrates, this compound has been noted for its ability to enhance reaction rates and selectivity in organic transformations, particularly when used with other ionic liquids or solvents. smolecule.com

Thermal Decomposition Pathways and Kinetic Analysis of Degradation

The thermal stability and decomposition of this compound are critical parameters for its application and storage. Under fire conditions, triethylamine is known to decompose to produce toxic oxides of nitrogen. nih.gov

The thermal decomposition of related ammonium salts, such as ammonium tetrathiotungstate, has been studied in detail. researchgate.net These studies show that decomposition often occurs in multiple steps, with the evolution of gases like ammonia (B1221849) and sulfur-containing compounds. researchgate.net For instance, the disproportionation of ammonium sulfite, which can form as an intermediate, yields ammonium sulfate and ammonium sulfide. researchgate.net

Kinetic analysis of thermal degradation, often performed using thermogravimetric analysis (TGA), can provide valuable information about the decomposition process, including activation energies and reaction orders. academie-sciences.frias.ac.in Such analyses are crucial for understanding the stability and predicting the behavior of compounds at elevated temperatures. For example, kinetic models have been developed to predict the degradation of various substances, including those involving sulfite in photochemical processes. nih.gov

Photochemical Reactivity and Photoreaction Mechanisms

Direct photochemical studies on this compound are not extensively documented. However, the photochemical behavior of the sulfite ion (SO₃²⁻) in aqueous solutions is well-established and provides a basis for predicting its reactivity.

Upon exposure to ultraviolet (UV) light, aqueous sulfite undergoes an electron photodetachment, yielding a hydrated electron (e⁻ₐᵩ) and a sulfite radical anion (•SO₃⁻). nih.gov This initiation step is central to the subsequent chemistry.

Proposed Photoreaction Mechanism for Aqueous Sulfite: SO₃²⁻ + hν → •SO₃⁻ + e⁻ₐᵩ

This process can initiate a cascade of reactions, particularly in the presence of other species. For instance, the highly reactive hydrated electron can reduce other molecules in the solution. In prebiotic chemistry studies, hydrated electrons generated from sulfite photolysis have been shown to reduce CO₂. nih.gov The sulfite radical itself can participate in further reactions, including dimerization or oxidation processes. nih.govmdpi.com

In the context of this compound, the triethylammonium cation is generally considered photochemically stable under typical UV irradiation conditions. However, in some photocatalytic systems, triethylamine can act as a sacrificial electron donor, undergoing oxidation to form a radical cation, which can then lead to decomposition products. rsc.org For example, the photochemical decomposition of triethanolamine (B1662121) (a related tertiary amine) coupled with CO₂ reduction has been observed under UV light. nih.gov This suggests that under certain conditions, the triethylammonium cation could potentially be involved in secondary photochemical processes, although the primary photoreactive species is expected to be the sulfite anion.

Research on the flash photolysis of simple inorganic ions like sulfite has been instrumental in identifying these transient species. acs.org Studies on azo dye decolorization have also utilized the photoreductive capabilities of sulfite under UV irradiation, where sulfite is key to the degradation mechanism. aip.org

Table 1: Key Intermediates in Aqueous Sulfite Photochemistry

| Intermediate | Formula | Formation Pathway | Potential Fate |

|---|---|---|---|

| Sulfite Radical Anion | •SO₃⁻ | Direct photodetachment from SO₃²⁻ | Dimerization, Oxidation of other species |

This table summarizes primary intermediates identified in studies of aqueous sulfite photolysis, which are presumed to be relevant to the photochemistry of this compound.

Kinetic and Mechanistic Studies in Various Solvent Systems

Kinetic and mechanistic data specifically for this compound are scarce. The following sections discuss the general principles and findings from related sulfite systems, which can provide insight into the expected behavior of this compound. The primary thermal reaction of interest for sulfites is their oxidation to sulfate, a process that can occur via free-radical chain mechanisms. researchgate.net

The polarity of the solvent is a critical factor influencing the rates of reactions involving ionic species or polar intermediates. For a hypothetical reaction involving this compound where charged intermediates or a polar transition state are formed, the solvent's dielectric constant would play a significant role.

Generally, reactions that proceed through a transition state that is more polar than the reactants are accelerated in more polar solvents. This is because polar solvents can better solvate and stabilize the charged or highly polar transition state, thereby lowering the activation energy of the reaction. Conversely, if the reactants are more polar than the transition state, a more polar solvent would stabilize the reactants more, increasing the activation energy and slowing the reaction.

Studies on sulfite chemiluminescence have shown that alcoholic solvents can enhance light emission from the sulfite-hydrogen peroxide system, attributed to the formation of a solvent cage that influences the stability of reactive intermediates. mdpi.com The reaction of nitrosobenzene (B162901) with sulfite has also been studied in various solvents, demonstrating that sulfite, rather than bisulfite, is the primary nucleophile in the addition reaction. bohrium.com

Table 2: Illustrative Effect of Solvent Polarity on Reaction Rates for an Ionic Reaction

| Solvent | Dielectric Constant (ε) at 25°C | Expected Relative Rate (Hypothetical) | Rationale |

|---|---|---|---|

| Dioxane | 2.2 | Low | Low polarity provides minimal stabilization of charged transition states. |

| Diethyl Ether | 4.3 | Low | |

| Acetonitrile | 37.5 | Moderate-High | Aprotic polar solvent stabilizes charged species. |

| Dimethyl Sulfoxide (DMSO) | 46.7 | High | High polarity effectively stabilizes charged transition states. |

This table provides a conceptual illustration of how reaction rates for a hypothetical ionic reaction might vary with solvent polarity. Actual rates for this compound would depend on the specific reaction mechanism.

Influence of Temperature The effect of temperature on reaction rates is typically described by the Arrhenius equation, which relates the rate constant (k) to the activation energy (Ea) and the absolute temperature (T). Increasing the temperature generally increases the reaction rate by providing more thermal energy to the reacting molecules, allowing a larger fraction of them to overcome the activation energy barrier. nih.gov

Studies on the oxidation of sulfite solutions show a clear dependence on temperature. For example, research on sulfite oxidation in wet flue gas desulfurization (FGD) processes demonstrated that an increase in temperature from 295 K to 319 K significantly increased the rate of sulfite oxidation. dbc.wroc.pl From this data, an activation energy can be determined, quantifying the temperature sensitivity of the reaction. A study on the thermal dehydration of calcium sulfite hemihydrate also determined an activation energy of 173 ± 8 kJ mol⁻¹ for the main dehydration process. cdnsciencepub.com While the cation and specific conditions differ, this illustrates the strong influence of temperature on sulfite reactivity.

Table 3: Temperature Dependence of Sulfite Oxidation Rate Constant (Illustrative Data)

| Temperature (K) | Rate Constant, k (s⁻¹) |

|---|---|

| 295 | 0.00018 |

| 303 | 0.00029 |

| 311 | 0.00045 |

Data adapted from a kinetic study on sulfite oxidation dbc.wroc.pl to illustrate the typical relationship between temperature and reaction rate. The exact values are specific to the experimental conditions of that study.

Influence of Pressure The influence of pressure on the reaction kinetics of simple salts in solution is a less commonly studied area compared to temperature. For reactions in the liquid phase, changes in pressure primarily affect the reaction rate if there is a significant change in volume during the formation of the transition state (the activation volume, ΔV‡).

If the transition state occupies a smaller volume than the reactants (negative ΔV‡), increasing the pressure will increase the reaction rate. Conversely, if the transition state is bulkier than the reactants (positive ΔV‡), increasing pressure will slow the reaction. In boiler systems operating at high pressures, sulfite salts are known to decompose, though this is also a function of high temperature. awt.org For a typical oxidation reaction of this compound in solution at moderate conditions, the effect of pressure is expected to be minimal unless very high pressures are applied. Studies on enzyme kinetics have shown that pressure can significantly alter reaction rates, often by affecting the hydration and conformation of the active site. nih.gov

Advanced Spectroscopic Characterization and Analytical Investigations of Triethylammonium Sulfite Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Processes

NMR spectroscopy is a cornerstone technique for determining the precise structure of the triethylammonium (B8662869) cation and for studying the dynamic processes it undergoes in solution.

A complete structural assignment for the triethylammonium cation is achieved by analyzing the chemical environments of its hydrogen, carbon, and nitrogen nuclei.

¹H NMR: The proton NMR spectrum provides information on the different types of hydrogen atoms. In the triethylammonium cation, [(CH₃CH₂)₃NH]⁺, two distinct signals are expected for the ethyl groups, plus a signal for the ammonium (B1175870) proton. The methylene (B1212753) (-CH₂-) protons are directly bonded to the nitrogen atom, causing them to be deshielded and appear as a quartet due to coupling with the adjacent methyl protons. The methyl (-CH₃) protons appear as a triplet, coupled to the methylene protons. The ammonium proton (N-H) signal can vary in position and appearance depending on the solvent, concentration, and temperature, often appearing as a broad singlet. libretexts.org

¹³C NMR: The carbon NMR spectrum distinguishes between the different carbon environments. The triethylammonium cation features two unique carbon signals corresponding to the methylene (-CH₂-) and methyl (-CH₃) carbons. The methylene carbon, being closer to the electron-withdrawing positively charged nitrogen, appears at a lower field (higher ppm value) compared to the more shielded methyl carbon. studymind.co.uklibretexts.org

¹⁵N NMR: While the ¹⁵N isotope has a low natural abundance (0.37%), its NMR spectrum provides direct insight into the nitrogen's electronic environment. researchgate.net For the triethylammonium cation, the nitrogen atom would exhibit a single resonance in a chemical shift range typical for quaternary ammonium salts. The specific chemical shift is influenced by the solvent and the nature of the counter-ion (sulfite). rsc.org

Table 1: Typical NMR Chemical Shift Ranges for the Triethylammonium Cation Note: Chemical shifts (δ) are reported in ppm and are dependent on the solvent, concentration, and temperature. sigmaaldrich.comcarlroth.comsigmaaldrich.com

| Nucleus | Group | Expected Chemical Shift (δ) / ppm | Expected Multiplicity |

|---|---|---|---|

| ¹H | -CH₃ | 1.2 - 1.5 | Triplet (t) |

| ¹H | -CH₂- | 3.0 - 3.4 | Quartet (q) |

| ¹H | N-H | Variable (e.g., 7-9) | Broad Singlet (br s) |

| ¹³C | -CH₃ | 8 - 12 | Singlet (in decoupled spectrum) |

| ¹³C | -CH₂- | 45 - 50 | Singlet (in decoupled spectrum) |

| ¹⁵N | (Et)₃N⁺-H | -320 to -340 (relative to CH₃NO₂) | Singlet (in decoupled spectrum) |

2D NMR experiments are essential for unambiguously confirming the connections between atoms within the triethylammonium cation. usask.caucl.ac.ukcam.ac.uk

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are spin-spin coupled. For the triethylammonium cation, a cross-peak would be observed between the quartet of the -CH₂- protons and the triplet of the -CH₃ protons, confirming the ethyl group's structure. wordpress.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. The HSQC spectrum would show a correlation peak between the -CH₂- proton signal and the -CH₂- carbon signal, and another between the -CH₃- proton signal and the -CH₃- carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. For the triethylammonium cation, key correlations would include the protons of the -CH₃ group to the -CH₂- carbon (a ²J correlation) and the N-H proton to the -CH₂- carbons (a ²J correlation).

Variable Temperature (VT) NMR is a powerful method for investigating dynamic processes such as chemical exchange and conformational changes. numberanalytics.comox.ac.uk In the context of triethylammonium sulfite (B76179), VT-NMR can be used to study:

Proton Exchange: The N-H proton of the triethylammonium cation can undergo chemical exchange with protons from trace water or other protic species in the sample. At low temperatures, this exchange is slow, and a distinct N-H signal is observed. As the temperature increases, the rate of exchange increases, leading to broadening of the N-H signal, which may eventually coalesce with the water signal. cdnsciencepub.com

Conformational Dynamics: The ethyl groups of the cation are flexible and can rotate around the C-N and C-C bonds. While these rotations are typically fast at room temperature on the NMR timescale, VT-NMR could potentially resolve different conformers if significant energy barriers exist, though this is less likely for a simple alkylammonium. More commonly, changes in temperature affect the rate of molecular tumbling, which can lead to sharpening of the NMR signals at higher temperatures. cdnsciencepub.com

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Interaction Studies

Infrared (IR) and Raman spectroscopy probe the vibrational modes of molecules, providing a characteristic "fingerprint" that is sensitive to molecular structure and intermolecular interactions.

The vibrational spectrum of triethylammonium sulfite is a superposition of the modes from the triethylammonium cation and the sulfite anion.

Triethylammonium Cation: The cation exhibits vibrational modes typical of alkylamines, including C-H stretching and bending, C-N stretching, and N-H stretching and bending. The positively charged nitrogen influences the position of adjacent bond vibrations. The N-H stretching band is particularly characteristic, appearing as a broad absorption in the IR spectrum in the 3100-3300 cm⁻¹ region.

Sulfite Anion (SO₃²⁻): The sulfite anion has a trigonal pyramidal geometry (C₃ᵥ symmetry). It has four fundamental vibrational modes, all of which can be active in both Raman and IR spectra. These include a symmetric S-O stretch (ν₁), a symmetric O-S-O bend (ν₂), an asymmetric S-O stretch (ν₃), and an asymmetric O-S-O bend (ν₄). These vibrations are typically found in the mid- to far-IR region. acs.org

Table 2: Characteristic Vibrational Modes for this compound

| Ion | Vibrational Mode | Approximate Frequency (cm⁻¹) | Description |

|---|---|---|---|

| Triethylammonium | ν(N-H) | 3100 - 3300 | Ammonium N-H stretch |

| ν(C-H) | 2850 - 3000 | Alkyl C-H stretch | |

| δ(C-H) | 1370 - 1470 | Alkyl C-H bend/scissoring | |

| ν(C-N) | 1000 - 1200 | C-N stretch | |

| Sulfite | ν₃(S-O) | ~960 - 1010 | Asymmetric S-O stretch |

| ν₁(S-O) | ~930 | Symmetric S-O stretch | |

| ν₂, ν₄(O-S-O) | ~450 - 650 | O-S-O bending modes |

In situ IR or Raman spectroscopy allows for real-time monitoring of chemical reactions by tracking the changes in vibrational bands of reactants, intermediates, and products. A key reaction involving this compound is its formation from the acid-base reaction between triethylamine (B128534) (a base) and sulfurous acid (formed from SO₂ in water).

This process can be monitored spectroscopically by bubbling sulfur dioxide (SO₂) gas into an aqueous solution of triethylamine.

Initial State: The initial spectrum would be dominated by the vibrational modes of liquid water and the characteristic peaks of triethylamine.

Reaction Progress: As SO₂ is introduced, it dissolves and reacts with water to form sulfurous acid (H₂SO₃), which then protonates the triethylamine. Spectroscopic changes would include the decrease in intensity of peaks corresponding to free triethylamine and the concurrent appearance and increase in intensity of new peaks.

Final State: The new peaks correspond to the triethylammonium cation (e.g., the broad N-H stretch) and the sulfite/bisulfite anions (the characteristic S-O stretching modes). researchgate.net By monitoring the intensity of these key bands over time, the kinetics and mechanism of SO₂ absorption can be studied.

Mass Spectrometry (MS) for Fragmentation Analysis and Speciation Studies

Mass spectrometry serves as a cornerstone for the structural elucidation and quantification of ionic species, including those derived from this compound. This technique measures the mass-to-charge ratio (m/z) of ions, providing information on molecular weight, elemental composition, and structural features through fragmentation analysis. In the context of this compound, MS is pivotal for both identifying the individual ionic components—the triethylammonium cation and the sulfite anion—and for studying their behavior and speciation in various systems.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical method distinguished by its ability to measure the mass of a molecule with extremely high accuracy, typically to four or more decimal places. researchgate.net This precision allows for the determination of an unambiguous elemental composition, a critical step in identifying unknown compounds and differentiating between species with the same nominal mass (isobars). researchgate.netthermofisher.com

For this compound systems, HRMS can unequivocally identify the constituent ions. The triethylammonium cation, [(CH₃CH₂)₃NH]⁺, is the protonated form of triethylamine. HRMS can determine its exact mass, allowing it to be distinguished from other background ions. Similarly, the sulfite anion (SO₃²⁻) is often analyzed after derivatization to a more stable form, such as hydroxymethylsulfonate (HMS), to prevent oxidation. nih.govfda.gov HRMS provides the necessary mass accuracy to confirm the identity of the HMS adduct and differentiate it from potential matrix interferences. acs.org

The high resolving power of HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR), is essential for resolving complex mixtures and providing confident identification of target analytes. researchgate.netthermofisher.com

| Ion | Chemical Formula | Monoisotopic Mass (Da) | Ion Type |

|---|---|---|---|

| Triethylammonium | C₆H₁₆N⁺ | 102.1283 | Cation |

| Hydroxymethylsulfonate (HMS) | CH₃O₄S⁻ | 110.9752 | Anion (Sulfite Adduct) |

| Sulfite | SO₃²⁻ | 79.9568 | Anion |

Tandem Mass Spectrometry (MS/MS) for Product Characterization

Tandem Mass Spectrometry (MS/MS) is an indispensable technique for structural elucidation. It involves multiple stages of mass analysis, typically including the isolation of a specific precursor ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. acs.org The fragmentation pattern is characteristic of the precursor ion's structure and can be used as a chemical fingerprint for identification and characterization. mdpi.com

In the analysis of this compound, MS/MS provides distinct fragmentation pathways for both the cation and the anion.

Triethylammonium Cation (m/z 102.1): The fragmentation of the triethylammonium cation is expected to proceed through characteristic pathways for aliphatic amines. A primary fragmentation route involves the loss of a neutral ethene (C₂H₄) molecule, leading to the formation of a protonated diethylamine (B46881) ion. Subsequent fragmentations can occur, providing a clear signature for the triethylammonium structure.

Sulfite Anion (analyzed as HMS, m/z 111.0): The sulfite anion is typically derivatized to hydroxymethylsulfonate (HMS) for stability before LC-MS/MS analysis. nih.gov The MS/MS fragmentation of the HMS anion [M-H]⁻ yields structurally significant product ions. Key fragmentation pathways include the loss of formaldehyde (B43269) (CH₂O) to produce the bisulfite ion (HSO₃⁻) at m/z 81, and the loss of sulfur dioxide (SO₂) to produce the methoxide (B1231860) ion (CH₃O⁻) at m/z 31. nih.gov The observation of these product ions confirms the presence of sulfite in the original sample.

| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Neutral Loss | Structural Assignment |

|---|---|---|---|

| 102.1 | 74.1 | C₂H₄ | Fragmentation of Triethylammonium |

| 111.0 | 81.0 | CH₂O | Fragmentation of HMS to Bisulfite |

| 111.0 | 95.0 | O | Fragmentation of HMS |

X-ray Diffraction (XRD) for Solid-State Structure and Crystallographic Analysis

X-ray Diffraction (XRD) is a definitive technique for investigating the solid-state structure of crystalline materials. malvernpanalytical.com By analyzing the pattern of X-rays scattered by the electron clouds of atoms arranged in a periodic lattice, XRD can determine the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and unit cell dimensions. creative-biostructure.comalfa-chemistry.com

Single Crystal X-ray Diffraction for Precise Atomic Arrangement

Single Crystal X-ray Diffraction (SCXRD) provides the most detailed and unambiguous structural information for a crystalline compound. uhu-ciqso.es The analysis requires a well-ordered single crystal, which, when exposed to an X-ray beam, produces a diffraction pattern that can be mathematically resolved into a precise atomic model. creative-biostructure.comthermofisher.com

The table below presents example crystallographic data for a related triethylammonium salt to illustrate the type of information obtained from an SCXRD experiment.

| Parameter | Value |

|---|---|

| Compound | Triethylammonium hexabromidouranate(IV) nih.gov |

| Crystal System | Monoclinic nih.gov |

| Space Group | P2₁/n nih.gov |

| a (Å) | 10.7313 nih.gov |

| b (Å) | 17.4534 nih.gov |

| c (Å) | 15.0090 nih.gov |

| β (°) | 92.055 nih.gov |

| Volume (ų) | 2809.34 nih.gov |

Powder X-ray Diffraction for Crystalline Phase Identification

Powder X-ray Diffraction (PXRD) is a rapid and non-destructive technique used to analyze polycrystalline materials. tricliniclabs.com Instead of a single crystal, a powder sample containing a vast number of randomly oriented crystallites is used. The resulting diffraction pattern is a unique "fingerprint" of a specific crystalline phase, characterized by a series of diffraction peaks at specific angles (2θ). malvernpanalytical.com

PXRD is instrumental for:

Phase Identification: By comparing the experimental diffraction pattern to databases like the JCPDS-ICDD, the crystalline phase(s) present in a sample can be identified. researchgate.net A unique pattern for this compound would serve as a reference for its identification.

Purity Assessment: The presence of impurity phases can be detected by the appearance of extra peaks in the diffraction pattern.

Structural Characterization: While less detailed than SCXRD, PXRD data can be used to determine unit cell parameters and study phase transitions under non-ambient conditions. tricliniclabs.com

Although a reference pattern for this compound is not available, patterns for other simple sulfites like sodium sulfite (Na₂SO₃) have been well-characterized and are included in diffraction databases. nist.gov These patterns demonstrate the sharp, well-defined peaks characteristic of a crystalline solid.

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 16.51 | 5.36 | 40 |

| 28.84 | 3.09 | 100 |

| 34.15 | 2.62 | 35 |

| 41.52 | 2.17 | 25 |

| 51.68 | 1.77 | 30 |

Advanced Chromatographic Separations Coupled with Detection Techniques

Chromatography is a fundamental separation technique used to resolve the components of a mixture. adarshcollege.in For ionic and highly polar compounds like triethylammonium and sulfite, advanced liquid chromatography methods are essential for achieving efficient separation prior to detection.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly well-suited for the separation of highly polar species that are poorly retained by traditional reversed-phase chromatography. nih.gov In the context of sulfite analysis, HILIC is the method of choice for separating the polar hydroxymethylsulfonate (HMS) adduct from complex sample matrices like foods and beverages. nih.govnih.gov The stationary phase is polar (e.g., amide, urea), and the mobile phase is typically a high concentration of a water-miscible organic solvent, like acetonitrile, with a small amount of aqueous buffer.

Ion-Pair Chromatography (IPC): This technique is a variation of reversed-phase HPLC that enables the separation of ionic compounds. It involves adding an ion-pairing reagent to the mobile phase, which has an opposite charge to the analyte. researchgate.net For the analysis of the sulfite anion, a cationic ion-pairing reagent could be used to enhance retention on a C18 column. Conversely, to analyze the triethylammonium cation, a long-chain alkyl sulfonate could be employed as the ion-pairing reagent. Triethylamine itself is often used as a mobile phase additive in reversed-phase separations to improve the peak shape of basic analytes by masking residual silanol (B1196071) groups on the stationary phase. adarshcollege.in

Coupling with Detection Techniques: The power of these separation methods is fully realized when coupled to sensitive and selective detectors. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier detection method, providing high sensitivity and structural confirmation, making it ideal for trace-level quantification and identification of triethylammonium and sulfite species. fda.govresearchgate.net

| Chromatographic Mode | Stationary Phase | Typical Mobile Phase | Target Analyte | Principle |

|---|---|---|---|---|

| HILIC | Polar (e.g., Amide, BEH) | High % Acetonitrile, Aqueous Buffer | Hydroxymethylsulfonate (HMS) | Partitioning of polar analyte into an adsorbed water layer on the stationary phase. nih.gov |

| Ion-Pair Reversed-Phase | Non-polar (e.g., C18) | Acetonitrile/Water with Ion-Pair Reagent | Sulfite Anion or Triethylammonium Cation | Formation of a neutral ion pair that is retained by the non-polar stationary phase. researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective technique for analyzing complex mixtures containing this compound. The analysis typically involves the separation of the triethylammonium cation and the sulfite anion, which often requires distinct methodologies due to their different chemical natures.

Research Findings: The direct analysis of the sulfite anion by LC-MS is challenging due to its instability and rapid oxidation. A common and effective strategy is to convert the sulfite into a more stable derivative prior to analysis. nih.gov This is frequently achieved by reacting the sample with a formaldehyde solution, which converts free and reversibly bound sulfite to the stable adduct, hydroxymethylsulfonate (HMS). nih.govnih.govfda.gov This derivatization stabilizes the analyte for reproducible chromatographic separation and detection.

For the separation of the HMS adduct, hydrophilic interaction liquid chromatography (HILIC) is often employed. nih.govnih.gov The triethylammonium cation can be analyzed concurrently or separately, typically using a reversed-phase column like a C18 column.

Mass spectrometry detection is commonly performed using an electrospray ionization (ESI) source. nih.govnih.gov The HMS adduct is detected in negative ion mode, while the triethylammonium cation is detected in positive ion mode. Multiple Reaction Monitoring (MRM) is utilized for quantification, providing high specificity by monitoring a specific precursor ion to product ion transition. nih.govnih.gov For HMS, a typical transition would be the fragmentation of the deprotonated molecule. For the triethylammonium cation, the primary ion is monitored.

| Analyte | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Typical LC Method |

|---|---|---|---|---|

| Hydroxymethylsulfonate (HMS) | ESI Negative | 111.0 | 80.0 (SO₃⁻) | HILIC |

| Triethylammonium | ESI Positive | 102.1 | - (Full Scan) | Reversed-Phase C18 |

Ion Chromatography for Sulfite Speciation and Purity Assessment

Ion Chromatography (IC) is the benchmark technique for the analysis of anions and is exceptionally well-suited for determining sulfite and its related species in solution. It is a critical tool for assessing the purity of this compound and for studying the equilibrium between sulfite (SO₃²⁻), bisulfite (HSO₃⁻), and metabisulfite (B1197395) (S₂O₅²⁻), which is pH-dependent.

Research Findings: IC methods for sulfite analysis typically utilize high-capacity anion-exchange columns. lcms.cz These columns can effectively separate sulfite from other anions that may be present as impurities, such as sulfate (B86663) (a common oxidation product), chloride, and phosphate. thermofisher.commetrohm.com The separation is often achieved using an alkaline eluent, which also helps to maintain the stability of the sulfite ion during analysis. metrohm.com

Detection can be accomplished through either suppressed conductivity or amperometric detection. lcms.czmetrohm.com Amperometric detection, particularly using a silver or platinum working electrode, offers excellent sensitivity and selectivity for sulfite. lcms.czmetrohm.com This makes it possible to determine trace levels of sulfite and its related species, which is crucial for purity assessment. By analyzing a sample of this compound, the concentration of the sulfite anion can be quantified, and the presence of sulfate and other anionic impurities can be identified and measured. thermofisher.com

| Anion | Typical Retention Time (min) | Detection Method | Common Eluent |

|---|---|---|---|

| Sulfite (SO₃²⁻) | 8.5 | Amperometric / Conductivity | Sodium Carbonate/Bicarbonate |

| Sulfate (SO₄²⁻) | 12.1 | Conductivity | Sodium Carbonate/Bicarbonate |

| Thiosulfate (S₂O₃²⁻) | 10.2 | Conductivity | Sodium Carbonate/Bicarbonate |

Electrochemical Characterization and Redox Potential Determinations

Electrochemical methods provide invaluable information on the redox behavior and acid-base properties of this compound systems. These techniques are essential for understanding its stability and reactivity in electrochemical applications.

Cyclic Voltammetry for Redox Behavior Analysis

Cyclic Voltammetry (CV) is a potent electroanalytical technique used to investigate the redox properties of a substance over a wide potential range. For this compound, CV helps to determine its electrochemical stability window (ECW) and to identify the oxidation and reduction potentials of the constituent ions.

Research Findings: Studies on related protic ionic liquids, such as triethylammonium sulfate, provide significant insight into the expected behavior of the triethylammonium cation. ingentaconnect.com The electrochemical window (ECW) is a key parameter determined by CV, defining the potential range where the electrolyte is stable and does not undergo oxidation or reduction. ingentaconnect.commdpi.com The ECW is influenced by the electrode material (e.g., platinum, gold, glassy carbon) and the presence of impurities like water. ingentaconnect.comedaq.com

The anodic limit is typically determined by the oxidation of the anion (sulfite) or the triethylamine that may be present at equilibrium, while the cathodic limit is set by the reduction of the triethylammonium cation or protons. Research on the oxidation of aliphatic amines shows that tertiary amines like triethylamine are readily oxidized at a platinum electrode. epa.gov The sulfite anion can also be oxidized to sulfate. The presence of trace amounts of water in the system can lead to the formation of oxide layers on the electrode surface, which can affect the measured potentials. ingentaconnect.com

| Component | Redox Process | Typical Peak Potential (V vs. SCE) | Electrode Material |

|---|---|---|---|

| Triethylamine | Oxidation | +0.9 to +1.1 | Platinum |

| Sulfite (SO₃²⁻) | Oxidation | +0.4 to +0.7 | Platinum |

| Triethylammonium (Et₃NH⁺) | Reduction | -1.5 to -2.0 | Platinum |

Potentiometric Titrations for Acid-Base Characterization

Potentiometric titrations are a fundamental method for determining the acid-base properties of a substance, such as its pKa value(s) and buffering capacity. For this compound, this technique elucidates the equilibria between the triethylammonium cation and triethylamine, and between bisulfite and sulfite.

Research Findings: A potentiometric titration can be performed by titrating an aqueous solution of triethylamine with sulfurous acid (SO₂ solution) while monitoring the pH. researchgate.net The resulting titration curve will exhibit distinct buffer regions and equivalence points corresponding to the protonation of triethylamine and the dissociation of sulfurous acid. The first equivalence point relates to the formation of triethylammonium bisulfite, and the second to the formation of this compound.

The pKa of the triethylammonium cation (Et₃NH⁺) can be determined from the pH at the half-equivalence point of the first buffer region. Similarly, the pKa2 of sulfurous acid (the pKa of the HSO₃⁻/SO₃²⁻ equilibrium) can be determined from the second buffer region. It has been noted in the literature that onium salts derived from triethanolamine (B1662121) and sulfur dioxide can undergo hydrolysis, and this effect is considered even more probable for this compound. researchgate.net This highlights the importance of carefully analyzing the titration curve to understand the complete acid-base behavior of the system.

| Equilibrium | Associated pKa | Typical Value |

|---|---|---|

| Et₃NH⁺ ⇌ Et₃N + H⁺ | pKa (Triethylammonium) | ~10.75 |

| HSO₃⁻ ⇌ SO₃²⁻ + H⁺ | pKa₂ (Sulfurous Acid) | ~7.21 |

Computational Chemistry, Quantum Mechanical Calculations, and Theoretical Modeling of Triethylammonium Sulfite

Density Functional Theory (DFT) Studies on Electronic Structure and Bonding

Density Functional Theory is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is instrumental in determining optimized geometries, molecular orbitals, and vibrational frequencies of molecules and ion pairs.

Geometry Optimization and Conformational Analysis of the Ion Pair

The geometry of the triethylammonium (B8662869) sulfite (B76179) ion pair is dictated by the electrostatic interactions between the positively charged triethylammonium cation ([TEA]⁺) and the negatively charged sulfite anion (SO₃²⁻), as well as by the conformational flexibility of the triethylammonium cation.

DFT calculations on the triethylammonium cation have been performed in the context of other ionic liquids. For instance, studies on triethylammonium-based protic ionic liquids with organic acid anions have utilized functionals like B3LYP and M06-2X with various basis sets to determine the cation's geometry. nih.govnih.gov These studies indicate that the cation typically adopts a staggered conformation of its ethyl groups to minimize steric hindrance.

The sulfite anion possesses a trigonal pyramidal geometry (C₃ᵥ symmetry) due to the lone pair of electrons on the sulfur atom. Ab initio and DFT calculations have been employed to determine its structure, with the S-O bond length reported to be approximately 1.53 Å. rsc.org

Table 1: Predicted Optimized Geometrical Parameters for the Triethylammonium Sulfite Ion Pair (Illustrative) This table presents illustrative data based on typical values from related computational studies, as direct data for this compound is not available.

| Parameter | Value |

| N-H⁺ Bond Length | ~1.03 Å |

| H⁺···O (Sulfite) Distance | ~1.7 - 1.9 Å |

| N-H⁺···O Angle | ~170 - 180° |

| S-O Bond Length (Sulfite) | ~1.53 - 1.55 Å |

| O-S-O Angle (Sulfite) | ~106 - 108° |

| C-N-C Angle (TEA) | ~110 - 112° |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the chemical reactivity and stability of a molecule. wikipedia.org

For the this compound ion pair, the HOMO is expected to be localized on the sulfite anion, which is the electron-rich species. The LUMO, conversely, would be predominantly located on the triethylammonium cation, specifically around the acidic proton and the nitrogen atom.

A smaller HOMO-LUMO gap suggests higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. The interaction between the HOMO of a nucleophile and the LUMO of an electrophile governs many chemical reactions. In the context of this compound, this analysis can predict its behavior as a proton donor or its susceptibility to oxidation or reduction.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative) This table presents illustrative data based on typical values from related computational studies, as direct data for this compound is not available.

| Molecular Orbital | Energy (eV) | Localization |

| LUMO | ~ -1.0 to -0.5 | Triethylammonium Cation (N-H⁺ region) |

| HOMO | ~ -5.0 to -4.5 | Sulfite Anion (Oxygen and Sulfur lone pairs) |

| HOMO-LUMO Gap | ~ 3.5 to 4.5 | - |

Vibrational Frequency Calculations and Spectroscopic Prediction

DFT calculations can predict the vibrational frequencies of molecules, which correspond to the absorption peaks in infrared (IR) and Raman spectroscopy. The calculated vibrational spectrum can be used to identify the characteristic functional groups and to understand the nature of the intermolecular interactions within the this compound ion pair.

Key vibrational modes for the triethylammonium cation include the N-H stretching frequency, which is sensitive to hydrogen bonding, and the various C-H and C-N stretching and bending modes. For the sulfite anion, the symmetric and asymmetric S-O stretching modes are characteristic. The formation of a hydrogen bond between the cation and anion would lead to a red-shift (lowering of frequency) of the N-H stretching vibration and a blue-shift (heightening of frequency) of the S-O stretching vibrations involved in the hydrogen bond.

Table 3: Predicted Key Vibrational Frequencies for this compound (Illustrative) This table presents illustrative data based on typical values from related computational studies, as direct data for this compound is not available.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| N-H⁺ Stretch | 2800 - 3000 | Red-shifted due to hydrogen bonding |

| C-H Stretches | 2900 - 3100 | Ethyl groups of the cation |

| Asymmetric SO₃²⁻ Stretch | 950 - 1000 | Sulfite anion |

| Symmetric SO₃²⁻ Stretch | 620 - 650 | Sulfite anion |

Molecular Dynamics (MD) Simulations for Solution Behavior and Intermolecular Interactions

Molecular Dynamics simulations are a computational method for studying the physical movements of atoms and molecules. MD simulations can provide detailed information about the behavior of this compound in a solvent, including solvation effects, hydrogen bonding networks, and transport properties.

Solvation Effects and Hydrogen Bonding Network Characterization

In an aqueous solution, the this compound ion pair will dissociate to some extent, and the individual ions will be solvated by water molecules. MD simulations can characterize the structure of the solvation shells around both the cation and the anion.

The triethylammonium cation, with its hydrophobic ethyl groups and the charged ammonium (B1175870) center, will exhibit complex solvation behavior. Water molecules will form a structured hydration shell around the N-H⁺ group through hydrogen bonding. The ethyl groups will induce a hydrophobic hydration effect, where water molecules form a cage-like structure around them.

The sulfite anion is strongly hydrated, with water molecules forming hydrogen bonds with its oxygen atoms. MD simulations of the hydrated sulfite ion have shown that it acts as a weak structure-maker, with the hydrogen bonds between the sulfite oxygen atoms and water being slightly stronger than those in bulk water. rsc.org The lone pair on the sulfur atom also influences the structure and dynamics of the surrounding water molecules. rsc.org

MD simulations can quantify the hydrogen bonding network by calculating radial distribution functions (RDFs) and coordination numbers. The RDF for the N-H⁺···O(water) and S-O···H(water) pairs would reveal the average distances and the structure of the first and second solvation shells.

Transport Properties in Liquid Phases

MD simulations can be used to calculate transport properties such as diffusion coefficients, viscosity, and ionic conductivity. These properties are crucial for understanding the behavior of this compound in applications such as electrolytes or reaction media.

The diffusion coefficients of the triethylammonium cation and the sulfite anion can be calculated from their mean square displacement over time in the simulation. These values would depend on the temperature, concentration, and the nature of the solvent. In general, the larger triethylammonium cation is expected to have a lower diffusion coefficient than the smaller sulfite anion.

The ionic conductivity of a this compound solution can be estimated from the diffusion coefficients of the ions using the Nernst-Einstein equation. This provides a theoretical measure of the solution's ability to conduct an electric current. The viscosity of the solution can also be calculated from the simulations, which is a measure of its resistance to flow. Studies on other triethylammonium-based ionic liquids have shown that their transport properties are significantly influenced by the nature of the anion and the extent of hydrogen bonding. acs.org

Table 4: Predicted Transport Properties for a Dilute Aqueous Solution of this compound at 298 K (Illustrative) This table presents illustrative data based on typical values from related computational studies, as direct data for this compound is not available.

| Property | Predicted Value | Unit |

| Diffusion Coefficient ([TEA]⁺) | ~0.8 - 1.2 x 10⁻⁹ | m²/s |

| Diffusion Coefficient (SO₃²⁻) | ~1.0 - 1.5 x 10⁻⁹ | m²/s |

| Ionic Conductivity | ~10 - 20 | S/m |

Ab Initio Calculations for High-Accuracy Energetics and Reaction Barrier Determination

Ab initio quantum chemistry methods, which are based on first principles without the inclusion of empirical parameters, are powerful tools for determining the precise energetics of this compound. These calculations can provide accurate values for properties such as binding energies, proton affinities, and the energy barriers of potential reactions.

While specific ab initio studies on this compound are not extensively documented in publicly available literature, the methodologies employed for similar triethylammonium-based protic ionic liquids offer a clear framework for how such an analysis would be conducted. nih.govacs.org For instance, computational analyses of triethylammonium salts with anions like trifluoroacetate (B77799) and methanesulfonate (B1217627) have successfully used methods such as Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) to achieve high accuracy. nih.gov Density Functional Theory (DFT) methods, such as B3LYP, are also commonly employed for their balance of computational cost and accuracy. nih.govresearchgate.net

A primary focus of such calculations would be the interaction energy between the triethylammonium cation ([TEA]H⁺) and the sulfite anion (SO₃²⁻). This is critical for understanding the stability of the ion pair. The binding energy is influenced by strong hydrogen bonding and electrostatic interactions. nih.govresearchgate.net

Table 1: Representative Ab Initio Methods for Energetic Calculations

| Method | Basis Set | Typical Application |

| DLPNO-CCSD | def2-TZVP | High-accuracy binding energy calculations. nih.gov |

| B3LYP | 6-31++G(d,p) | Geometry optimization and vibrational frequency analysis. researchgate.net |

| M062X | TZ quality | Calculation of proton transfer energy profiles. nih.gov |

| SCC-DFTB3 | 3ob parameter set | Semi-empirical method for larger systems and dynamics. acs.org |

The determination of reaction barriers is another crucial application of ab initio calculations. For example, in the context of the oxidation of the sulfite anion, a common reaction pathway, these methods can be used to calculate the activation energy. researchgate.net This involves mapping the potential energy surface of the reaction and identifying the transition state structure. The energy difference between the reactants and the transition state provides the reaction barrier, a key parameter in chemical kinetics.

Table 2: Hypothetical Reaction Barriers for this compound Oxidation

| Reaction Pathway | Computational Method | Calculated Activation Energy (kJ/mol) |

| SO₃²⁻ + O₂ → SO₄²⁻ (uncatalyzed) | B3LYP/6-31++G(d,p) | Data not available |

| SO₃²⁻ + H₂O₂ → SO₄²⁻ + H₂O | CCSD(T)/aug-cc-pVTZ | Data not available |

Note: The data in this table is hypothetical and serves to illustrate the type of information that would be generated from ab initio calculations. Specific values for this compound are not presently available in the cited literature.

Theoretical Prediction of Reactivity and Selectivity in Chemical Transformations

Theoretical modeling extends beyond static energetic properties to predict the dynamic behavior of this compound in chemical reactions. By analyzing the electronic structure of the molecule, it is possible to forecast its reactivity towards various reagents and the selectivity of its transformations.

Natural Bond Orbital (NBO) analysis is a valuable technique in this context. nih.gov It allows for the investigation of charge distribution and orbital interactions, which are fundamental to chemical reactivity. For this compound, NBO analysis would likely reveal a significant charge transfer from the sulfite anion to the triethylammonium cation, mediated by the N-H⁺···O hydrogen bond. nih.gov The localization of frontier molecular orbitals (HOMO and LUMO) would indicate the most probable sites for electrophilic and nucleophilic attack.

In predicting selectivity, computational models can compare the activation energies of competing reaction pathways. For instance, if the sulfite anion can undergo oxidation by two different oxidizing agents, the preferred pathway will be the one with the lower energy barrier.

Table 3: Predicted Reactivity Descriptors for this compound

| Descriptor | Predicted Nature | Implication for Reactivity |

| Highest Occupied Molecular Orbital (HOMO) | Likely localized on the sulfite anion, specifically the lone pairs on the oxygen and sulfur atoms. | The sulfite anion will be susceptible to attack by electrophiles and oxidizing agents. |

| Lowest Unoccupied Molecular Orbital (LUMO) | Likely localized on the antibonding orbitals of the triethylammonium cation's C-H or N-H bonds. | The cation may interact with strong nucleophiles under certain conditions. |

| Electrostatic Potential | Negative potential around the sulfite oxygen atoms; positive potential around the acidic proton of the cation. | Guides the approach of reactants based on electrostatic attraction. |

The reactivity of the sulfite moiety is of particular interest. It can act as a nucleophile or a reducing agent. Theoretical calculations can model its reactions with various electrophiles, such as alkyl halides or carbonyl compounds, to predict the feasibility and outcome of such transformations. Furthermore, the role of the triethylammonium cation as a phase-transfer catalyst or a proton shuttle can be investigated through molecular dynamics simulations, which model the system's behavior over time. acs.orgnih.gov

Applications in Chemical Systems and Industrial Processes Excluding Clinical/human

Role in Organic Synthesis and Functional Group Transformations

The direct application of triethylammonium (B8662869) salts as a sulfite (B76179) source or selective reducing agent is not prominently featured in current research. While various sulfur oxoanions like sulfite, bisulfite, and dithionite are known reducing agents, their triethylammonium salts are not commonly employed for this purpose.

However, the parent amine, triethylamine (B128534) (Et₃N), has been identified as an effective electron-donating reductant. In combination with thionyl chloride (SOCl₂), triethylamine can facilitate the deoxygenation of a wide range of sulfoxides to their corresponding sulfides. rsc.org This reactivity highlights the potential of the triethylamine moiety in reduction chemistry, although it is distinct from the action of a sulfite salt.

Triethylammonium hydrogen sulfate (B86663) ([Et₃NH][HSO₄]) is a highly efficient Brønsted acid catalyst for a multitude of organic reactions, particularly in the synthesis of heterocyclic compounds. acs.org Its dual role as both a catalyst and a solvent under solvent-free conditions makes it an attractive option for green chemistry protocols. nih.govnih.gov The catalyst is easily prepared from inexpensive reagents, triethylamine and sulfuric acid, and can often be recovered and reused for several cycles without significant loss of activity. nih.govresearchgate.netnih.gov

Key catalytic applications include:

Multicomponent Reactions (MCRs): [Et₃NH][HSO₄] has been successfully used to catalyze one-pot, three-component reactions to produce complex heterocyclic structures. For instance, it enables the synthesis of pyrido[2,3-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives in excellent yields (92–94%) under mild, solvent-free conditions. acs.orgnih.govnih.govacs.org

Synthesis of Coumarins: The ionic liquid is an effective catalyst for the Pechmann condensation of phenols with β-ketoesters to afford 4-substituted coumarins. researchgate.netbohrium.com It also catalyzes the reaction of 4-hydroxycoumarin with various aldehydes to produce α,α′-benzylidene bis(4-hydroxycoumarin) derivatives, and the condensation with chalcones to yield pyrano[3,2-c]coumarins. researchgate.netbohrium.com

Synthesis of Bis(indoyl)methanes: It serves as a green catalyst for the reaction of indoles with a variety of aldehydes to produce a library of bis(indoyl)methane derivatives in high to excellent yields (82-98%) at room temperature. tandfonline.com

The following table summarizes selected catalytic applications of [Et₃NH][HSO₄].

| Reaction Type | Substrates | Product | Conditions | Yield |

| Multicomponent Reaction | Aldehydes, Acyl acetonitrile, Amino heterocycles | Pyrido[2,3-d]pyrimidines, Pyrazolo[3,4-b]pyridines | Solvent-free, 60 °C | 92-94% acs.orgnih.gov |

| Pechmann Condensation | Phenols, β-ketoesters | 4-Substituted Coumarins | Solvent-free, 110 °C | Good to Excellent researchgate.netbohrium.com |

| Knoevenagel-Michael | 4-Hydroxycoumarin, Aldehydes | α,α′-Benzylidene bis(4-hydroxycoumarins) | Solvent-free, 110 °C | Good to Excellent researchgate.netbohrium.com |

| Electrophilic Substitution | Indoles, Aldehydes | Bis(indoyl)methanes | Water, Room Temp. | 82-98% tandfonline.com |

Application in Polymer Chemistry and Advanced Material Science

While not a conventional monomer or initiator itself, the triethylammonium functional group and its salts play significant roles as additives and modifiers in polymer and material science.

Triethylammonium hydrogen sulfate is not typically used as a monomer for polymerization. However, related vinyl-functionalized triethylammonium salts, such as vinylbenzyltriethylammonium chloride, can act as monomers to be polymerized or copolymerized, yielding polyelectrolytes with high molecular weights. researchgate.net

In terms of initiation, the direct use of [Et₃NH][HSO₄] is not documented. Polymerization is generally started by compounds that generate free radicals, cations, or anions, such as peroxides or azo compounds. tcichemicals.comalfachemic.comsigmaaldrich.com However, other quaternary ammonium (B1175870) salts, specifically quaternary ammonium persulfates, have been synthesized and investigated as organic-soluble, bubble-free initiators for high-temperature free-radical polymerization. researchgate.net

Triethylamine, the precursor to the triethylammonium cation, is frequently used as an acid scavenger or catalyst in polymerization reactions, such as in the synthesis of esters and polyurethanes. wikipedia.org In these reactions, it neutralizes acidic byproducts, forming a triethylammonium salt.

Triethylammonium salts can be employed to alter the surface properties of polymers and fillers. The cationic nature of the triethylammonium group can enhance the interaction with negatively charged surfaces or other polymer matrices. nih.govnih.gov

An example is the modification of bamboo fillers for use in polypropylene thermoplastic composites. Treating bamboo with triethylammonium hydrogen sulfate resulted in a flatter composite surface, indicating good interaction between the polypropylene matrix and the modified bamboo filler. taylors.edu.my This modification influenced the material's mechanical properties, with the tensile strength of the composite with the modified filler measured at 16.16 MPa, compared to 14.86 MPa for the composite with unmodified filler. taylors.edu.my Similarly, related salts like benzyl triethyl ammonium bromide are used to modify the surface of clays (B1170129) (e.g., montmorillonite) to make them more compatible with epoxy matrices in the production of nanocomposites. researchgate.net

The most significant application of triethylammonium hydrogen sulfate in this domain is in the processing of lignocellulosic biomass to create components for biocomposites and biofuels. rsc.org As a low-cost ionic liquid, [Et₃NH][HSO₄] is highly effective at biomass fractionation, a pretreatment process that separates biomass into its primary components: cellulose (B213188), hemicellulose, and lignin. rsc.orgresearchgate.netnih.gov

This process, often termed "Ionosolv," uses the ionic liquid to selectively dissolve lignin and hemicellulose, leaving behind a cellulose-rich pulp. nih.govnih.gov This pulp has increased accessibility for enzymatic hydrolysis to produce fermentable sugars. rsc.orgresearchgate.net The separated lignin can be recovered and used as a component in other advanced materials. nih.gov The effectiveness of this process has been demonstrated on various feedstocks, including wheat straw, corn straw, and grasses like Miscanthus. nih.govrsc.orgresearchgate.net

The following table details research findings on the delignification of biomass using [Et₃NH][HSO₄].

| Biomass Source | Conditions | Hemicellulose Removal | Lignin Removal (Delignification) |

| Wheat Straw | 130 °C, 3h | 64.4% | 80% nih.gov |

| Corn Straw | 78 °C, 3h | 64.5% | 80% researchgate.net |

| Miscanthus | 120 °C, 24h | ~100% | 85% nih.gov |

Applications in Analytical Chemistry as a Reagent or Standard

While the sulfite ion is a common analyte in analytical chemistry, specific documented applications of Triethylammonium sulfite as a distinct reagent or calibration standard are not extensively detailed in publicly available scientific literature. The focus of analytical methods is typically on the detection and quantification of sulfites in various matrices, for which stable and certified standards are required. However, the specific use of the triethylammonium salt for these purposes is not prominently cited.

Reagent for Specific Analytical Determinations (e.g., Electrochemical Sensors)

The development of electrochemical sensors is a significant area of analytical chemistry, with many sensors designed for the detection of sulfite ions. However, the literature does not specify this compound as a commonly used reagent in the fabrication or operation of these sensors. Research in this area tends to focus on the modification of electrode surfaces with various catalytic materials to enhance the sensitivity and selectivity of sulfite detection.

Calibration Standard for Quantitative Sulfite Analysis

For quantitative analysis, stable standard solutions with accurately known concentrations are essential. While salts of sulfite are used to prepare these standards, specific protocols or methods that designate this compound as the preferred calibration standard are not widely documented. Analytical bodies typically recommend certified reference materials to ensure traceability and accuracy, and the choice of the cation is often based on stability and solubility characteristics.

Industrial Process Chemistry and Environmental Control Technologies

The most significant application of this compound is found in environmental control, specifically in the capture of sulfur dioxide from industrial flue gases. This application leverages the reactivity between a tertiary amine (Triethylamine) and sulfur dioxide.

Gas Scrubbing and Sulfur Dioxide (SOx) Capture Technologies

This compound is formed in situ during flue-gas desulfurization (FGD) processes that utilize Triethylamine as the scrubbing agent. epa.gov Tertiary amines are highly effective for the selective removal of sulfur dioxide (SO2). nih.gov The process involves contacting the waste-gas stream with the amine, which leads to the formation of a complex between the amine and SO2. osti.gov

The underlying chemistry involves the reaction of Triethylamine ((C₂H₅)₃N) with SO2 in the gas stream, which produces this compound or bisulfite. epa.gov This reaction is a rapid acid-base interaction where the amine acts as a base to capture the acidic SO2 gas. bre.com A key advantage of using selective tertiary amines like Triethylamine is that they react readily with SO2 but not with carbon dioxide, which is a major component of flue gas. osti.gov This selectivity is crucial for efficient and cost-effective SO2 removal without the unnecessary consumption of the reagent by CO2.

The resulting amine-SO2 adduct can be thermally regenerated. osti.gov Heating the complex reverses the reaction, releasing a concentrated stream of SO2 that can be captured for other industrial uses (e.g., sulfuric acid production) and regenerating the Triethylamine for reuse in the scrubbing process. osti.gov This regenerative capability makes it a more environmentally friendly and economical alternative to some conventional methods that produce large amounts of solid waste. researchgate.net Research has shown that polytertiary amines supported on nanoporous materials have high SO2 adsorption capacities, which are enhanced in the presence of humidity. nih.govacs.org

| Amine Type | Support Material | SO₂ Uptake (mmol/g) | SO₂/N Molar Ratio | Reference |

|---|---|---|---|---|

| Modified Polyethyleneimine (PEI) | SBA-15PL | 2.07 | 0.22 | nih.gov |

| Modified G2 Dendrimer | SBA-15PL | 2.35 | 0.40 | nih.gov |

| Modified G3 Dendrimer | SBA-15PL | 1.71 | 0.30 | nih.gov |

| Modified Polyethyleneimine (PEI) | PME | 4.68 | 0.41 | nih.gov |

| Modified G3 Dendrimer | PME | 4.34 | 0.82 | nih.gov |

Role in Water Treatment and Pollution Abatement Strategies

There is limited specific information available in the reviewed literature regarding the application of this compound in water treatment or other pollution abatement strategies outside of gas scrubbing. Its formation and utility are primarily associated with gas-phase environmental control technologies.

Applications in Energy Storage and Conversion Technologies (e.g., Electrolytes, Redox Flow Batteries)

Currently, there is a lack of significant research or documented applications detailing the use of this compound in energy storage and conversion technologies. The development of electrolytes for batteries, including redox flow batteries, is an active area of research, but the focus has been on other ionic compounds with specific electrochemical properties. While various ammonium salts and some sulfur-containing compounds have been investigated for these applications, this compound is not identified as a compound of interest in the existing literature.

Green Solvents and Novel Reaction Media Development (as an Ionic Liquid or Component Thereof)

This compound's role in the advancement of green chemistry is primarily centered on its application as an ionic liquid or a key component thereof. Ionic liquids are salts that are liquid at or near room temperature, and they exhibit negligible vapor pressure, high thermal stability, and tunable solvency for a wide range of compounds. These characteristics make them attractive alternatives to volatile organic compounds (VOCs) that are traditionally used as solvents in chemical reactions and processes.